(R)-butane-1,2-diol
Overview
Description
®-Butane-1,2-diol is a chiral diol with the molecular formula C4H10O2. It is an enantiomer of butane-1,2-diol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and as a potential building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Butane-1,2-diol can be synthesized through several methods, including:
Reduction of Butane-1,2-dione: This method involves the reduction of butane-1,2-dione using reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis of Butane-1,2-diol Esters: Esters of butane-1,2-diol can be hydrolyzed under acidic or basic conditions to yield ®-butane-1,2-diol.
Enzymatic Reduction: Enzymes such as alcohol dehydrogenases can be used to selectively reduce butane-1,2-dione to ®-butane-1,2-diol.
Industrial Production Methods: Industrial production of ®-butane-1,2-diol typically involves the catalytic hydrogenation of butane-1,2-dione. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
Types of Reactions:
Oxidation: ®-Butane-1,2-diol can be oxidized to butane-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to butane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in ®-butane-1,2-diol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed:
Oxidation: Butane-1,2-dione.
Reduction: Butane.
Substitution: Halogenated butane derivatives.
Scientific Research Applications
®-Butane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-butane-1,2-diol involves its interaction with specific enzymes and receptors in biological systems. For example, as a substrate for alcohol dehydrogenases, it undergoes oxidation to form butane-1,2-dione. This reaction involves the transfer of hydrogen atoms from the diol to the enzyme’s active site, resulting in the formation of the oxidized product.
Comparison with Similar Compounds
(S)-Butane-1,2-diol: The enantiomer of ®-butane-1,2-diol, with a mirror-image configuration.
Butane-1,3-diol: A structural isomer with hydroxyl groups on the first and third carbon atoms.
Ethylene glycol: A simpler diol with two hydroxyl groups on adjacent carbon atoms.
Uniqueness: ®-Butane-1,2-diol is unique due to its chiral nature, which allows it to participate in enantioselective reactions. This property makes it valuable in the synthesis of chiral pharmaceuticals and other compounds where stereochemistry is crucial.
Properties
IUPAC Name |
(2R)-butane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348847 | |
Record name | (R)-1,2-BUTANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40348-66-1 | |
Record name | (2R)-1,2-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40348-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1,2-BUTANEDIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1,2-Butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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